Oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine
Overview
Description
Oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine is a useful research compound. Its molecular formula is C23H29NO6 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}morpholine oxalate is 415.19948764 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Sensing
A study by Patra et al. (2021) introduced a phenolato-bridged dinuclear nickel(II) complex for selective fluorescent sensing of oxalate in aqueous medium. This research highlights the compound's potential in environmental and biological monitoring, where it acts as a chemosensor for aqueous oxalate ions, showcasing turn-on fluorescent properties over other competitive anions.
Crystal Structure and Catalytic Activity
Research involving oxime derivatives, including succinimid and morpholin groups, by Dinçer et al. (2005), explores the crystal structures and interactions of compounds containing cyclobutane, oxime, and benzene rings. This study contributes to the understanding of molecular configurations and potential applications in catalysis and material science.
Synthesis of Intermediates for Pharmacological Agents
The synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the anti-obesity agent rimonabant, was demonstrated by Hao Zhi-hui (2007). This showcases the compound's role in creating pharmacologically active agents through a sequence of chemical reactions, emphasizing its importance in drug development.
Biological Activity Investigation
A morpholine derivative synthesized for exploring biological activities, including antibacterial and antioxidant properties, was reported by Mamatha S.V et al. (2019). This study underlines the compound's potential in developing new therapeutic agents with significant biological efficacy.
Properties
IUPAC Name |
oxalic acid;4-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.C2H2O4/c1-21(2,18-6-4-3-5-7-18)19-8-10-20(11-9-19)24-17-14-22-12-15-23-16-13-22;3-1(4)2(5)6/h3-11H,12-17H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOJUCAGHSWKCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN3CCOCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.